molecular formula C17H19NO3 B14239176 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate CAS No. 491609-76-8

3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate

Cat. No.: B14239176
CAS No.: 491609-76-8
M. Wt: 285.34 g/mol
InChI Key: GQQWJDXWMHJJQH-UHFFFAOYSA-N
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Description

3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate: is an organic compound that features a quinoline moiety linked to a propyl ester of methacrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 2-methylquinolin-8-ol with 3-chloropropyl methacrylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The quinoline moiety in the compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester or quinoline functionalities.

    Substitution: The methacrylate group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced ester or quinoline derivatives.

    Substitution: Substituted methacrylate derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers due to the presence of the methacrylate group.

Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The quinoline moiety is known for its biological activity, making this compound a candidate for drug development.

Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of specialty polymers and coatings, leveraging the reactivity of the methacrylate group for polymerization reactions.

Mechanism of Action

The mechanism of action of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the methacrylate group can undergo polymerization, forming cross-linked networks that are useful in material science applications.

Comparison with Similar Compounds

  • 2-[(2-Methylquinolin-8-yl)oxy]ethyl methacrylate
  • 3-[(2-Methylquinolin-8-yl)oxy]propyl acrylate
  • 2-[(2-Methylquinolin-8-yl)oxy]propyl methacrylate

Uniqueness: 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the quinoline moiety and the methacrylate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

491609-76-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-(2-methylquinolin-8-yl)oxypropyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H19NO3/c1-12(2)17(19)21-11-5-10-20-15-7-4-6-14-9-8-13(3)18-16(14)15/h4,6-9H,1,5,10-11H2,2-3H3

InChI Key

GQQWJDXWMHJJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC(=O)C(=C)C)C=C1

Origin of Product

United States

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